molecular formula C22H26N2O5S B2568597 3-(4-(methylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide CAS No. 2034518-84-6

3-(4-(methylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide

Cat. No.: B2568597
CAS No.: 2034518-84-6
M. Wt: 430.52
InChI Key: KFLLSVFGQDPLLT-UHFFFAOYSA-N
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Description

3-(4-(methylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methylsulfonyl group, a morpholino group, and a propanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(methylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the methylsulfonylphenyl intermediate: This step involves the sulfonation of a phenyl ring with methylsulfonyl chloride under basic conditions.

    Introduction of the morpholino group: The morpholino group is introduced through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with an activated ester or halide.

    Coupling of intermediates: The final step involves coupling the methylsulfonylphenyl intermediate with the morpholino derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.

    Purification techniques: Employing methods such as recrystallization, chromatography, and distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-(methylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-(methylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(4-(methylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(methylsulfonyl)phenyl)-N-(4-(2-piperidino-2-oxoethyl)phenyl)propanamide: Similar structure but with a piperidino group instead of a morpholino group.

    3-(4-(methylsulfonyl)phenyl)-N-(4-(2-pyrrolidino-2-oxoethyl)phenyl)propanamide: Contains a pyrrolidino group instead of a morpholino group.

Uniqueness

The uniqueness of 3-(4-(methylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(4-methylsulfonylphenyl)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-30(27,28)20-9-4-17(5-10-20)6-11-21(25)23-19-7-2-18(3-8-19)16-22(26)24-12-14-29-15-13-24/h2-5,7-10H,6,11-16H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLLSVFGQDPLLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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